
3-(3-Ethoxyphenoxy)piperidine
Overview
Description
3-(3-Ethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethoxyphenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenoxy)piperidine typically involves the reaction of 3-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of piperidine to form the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-(3-Ethoxyphenoxy)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the ethoxyphenoxy group.
3-(3-Methoxyphenoxy)piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Propoxyphenoxy)piperidine: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
3-(3-Ethoxyphenoxy)piperidine is unique due to the presence of the ethoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Biological Activity
3-(3-Ethoxyphenoxy)piperidine is an organic compound characterized by its unique ethoxyphenoxy group attached to a piperidine ring. This structure potentially enhances its biological activity, making it a subject of interest in pharmacological research. The compound's molecular formula is C13H19NO2, and its synthesis typically involves the reaction of 3-ethoxyphenol with piperidine under specific conditions.
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving the deprotonation of 3-ethoxyphenol followed by the addition of piperidine. The reaction is commonly conducted in solvents like tetrahydrofuran (THF) at elevated temperatures to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Derivatives of similar compounds have been screened for their potential as antidepressants. For example, several piperidine derivatives were evaluated using the reserpine interaction test in mice, showing comparable biological activity to established antidepressants like viloxazine .
- Anticonvulsant Properties : Similar compounds have also demonstrated anticonvulsant activity, suggesting that this compound may interact with neurotransmitter systems involved in seizure activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes and receptors, which is crucial for developing therapeutic agents targeting various diseases .
The biological effects of this compound are primarily attributed to its interaction with molecular targets such as enzymes and neurotransmitter receptors. The ethoxyphenoxy group enhances binding affinity, potentially leading to significant pharmacological effects. For instance, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .
Antidepressant Activity
A study involving the synthesis and evaluation of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives highlighted their potential antidepressant properties. These compounds were tested for their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions, revealing promising results comparable to existing antidepressants .
Anticonvulsant Activity
In vivo and in vitro tests indicated that certain derivatives exhibited significant anticonvulsant activity, evaluated through antagonism against pentyleneetrazole. Compounds showed efficacy similar to known anticonvulsants, suggesting a potential therapeutic role for this compound in seizure management .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound | Structural Feature | Biological Activity |
---|---|---|
Piperidine | No ethoxy group | Basic piperidine activity |
3-(3-Methoxyphenoxy)piperidine | Methoxy instead of ethoxy | Antidepressant potential |
3-(3-Propoxyphenoxy)piperidine | Propoxy instead of ethoxy | Potentially similar activity |
The presence of the ethoxy group in this compound may enhance its reactivity and binding affinities compared to these analogs .
Properties
IUPAC Name |
3-(3-ethoxyphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKVQXZRWUYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663045 | |
Record name | 3-(3-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-65-4 | |
Record name | 3-(3-Ethoxyphenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Ethoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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